molecular formula C6H5NO5 B8232633 2-(Methoxycarbonyl)oxazole-5-carboxylic acid

2-(Methoxycarbonyl)oxazole-5-carboxylic acid

Cat. No.: B8232633
M. Wt: 171.11 g/mol
InChI Key: QATOJVFKVPMMSW-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)oxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a methoxycarbonyl group at the 2-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxycarbonyl)oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α-haloketone with an isocyanate, followed by cyclization to form the oxazole ring. The methoxycarbonyl group can be introduced via esterification reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the carboxylic acid group, potentially leading to the formation of alcohols or amines.

    Substitution: The oxazole ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products:

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols, amines, and other reduced forms of the compound.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

2-(Methoxycarbonyl)oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Oxazole-5-carboxylic acid: Lacks the methoxycarbonyl group, which may affect its reactivity and biological activity.

    2-Methoxyoxazole: Similar structure but without the carboxylic acid group, leading to different chemical properties.

    5-Methoxycarbonyl-2-oxazolecarboxylic acid: A positional isomer with different substitution patterns.

Uniqueness: 2-(Methoxycarbonyl)oxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methoxycarbonyl-1,3-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5/c1-11-6(10)4-7-2-3(12-4)5(8)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATOJVFKVPMMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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